molecular formula C18H16ClN5O4 B2490997 2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid CAS No. 949399-94-4

2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid

Cat. No.: B2490997
CAS No.: 949399-94-4
M. Wt: 401.81
InChI Key: CZGVVVONESLTIQ-UHFFFAOYSA-N
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Description

This compound is a purine-derived heterocyclic molecule featuring a substituted imidazo[2,1-f]purin scaffold. Key structural attributes include:

  • 1,7-dimethyl groups contributing to steric stabilization and metabolic resistance.
  • A 2,4-dioxo motif, which may influence hydrogen-bonding interactions and enzymatic substrate recognition.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O4/c1-10-7-23-14-15(20-17(23)22(10)9-13(25)26)21(2)18(28)24(16(14)27)8-11-3-5-12(19)6-4-11/h3-7H,8-9H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGVVVONESLTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines an imidazo-purine core with a chlorobenzyl group and an acetic acid moiety, making it a candidate for various biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H16ClN5O4C_{18}H_{16}ClN_5O_4, and it has a molecular weight of 398.80 g/mol. The structural formula highlights the presence of a chlorobenzyl group attached to the imidazo-purine scaffold, which is known for its bioactive properties.

PropertyValue
Molecular FormulaC18H16ClN5O4C_{18}H_{16}ClN_5O_4
Molecular Weight398.80 g/mol
IUPAC NameThis compound
CAS Number949328-98-7

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that purine derivatives can inhibit tumor cell proliferation by inducing apoptosis through various pathways. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

Antiinflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. This effect is crucial for developing treatments for chronic inflammatory diseases.

Anticonvulsant Activity

Similar compounds have been reported to possess anticonvulsant properties. For example, derivatives of benzyl-substituted imidazoles have shown efficacy in maximal electroshock seizure (MES) models. The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups enhance anticonvulsant activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can bind to receptors involved in neurotransmission and inflammatory responses.
  • Signal Transduction Pathways : By modulating key signaling pathways, the compound can alter cellular responses to stress and damage.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related imidazo-purine derivative inhibited the growth of breast cancer cells by inducing G1 phase arrest and apoptosis. The study utilized MTT assays to assess cell viability and flow cytometry for cell cycle analysis.

Case Study 2: Anticonvulsant Efficacy

In another study involving animal models, researchers evaluated the anticonvulsant effects of benzyl-substituted imidazoles. The results indicated that certain modifications to the benzyl group significantly enhanced anticonvulsant efficacy compared to standard treatments like phenobarbital.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Analysis

The table below compares key structural and synthetic features of the target compound with analogs from the evidence:

Compound Name / ID Core Structure Substituents / Modifications Molecular Formula Molecular Weight Key Properties / Synthesis Yield
Target Compound Imidazo[2,1-f]purin 4-chlorobenzyl, 1,7-dimethyl, acetic acid C₁₉H₁₇ClN₆O₄ 428.83 g/mol Hypothesized solubility via acetic acid
2-{1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetic acid Imidazo[1,2-g]purin 1,3,7-trimethyl, acetic acid C₁₂H₁₄N₅O₄ 292.27 g/mol Commercial availability (Matrix Scientific)
4-Phenyl-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (27) Benzo[d]imidazole 3,4-dichlorobenzyl, phenyl C₂₀H₁₆Cl₂N₃ 384.27 g/mol Low synthesis yield (10%)
8-Chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine (desmethylclozapine) Dibenzodiazepine Chlorine, piperazinyl C₁₇H₁₆ClN₄ 313.79 g/mol Intermediate for clozapine analogs

Structural and Functional Divergence

  • Chlorinated Aromatic Groups : The target compound’s 4-chlorobenzyl group contrasts with the 3,4-dichlorobenzyl in compound 27 . The latter’s additional chlorine may enhance receptor affinity but reduce metabolic stability due to increased electron-withdrawing effects.
  • Acetic Acid vs. Amine Side Chains : The target’s acetic acid moiety differentiates it from compound 27’s amine group, which is more basic and prone to protonation under physiological conditions.
  • Core Heterocycles : While the target and compound share imidazo-purine cores, the benzoimidazole (compound 27) and dibenzodiazepine (compound 3) scaffolds exhibit distinct π-π stacking and receptor-binding profiles .

Research Implications and Limitations

  • Biological Activity: No direct data on the target compound’s activity exists in the provided evidence. However, analogs like compound 27 and desmethylclozapine highlight the importance of chlorinated aromatic groups in CNS-targeting molecules.
  • Solubility and Bioavailability: The acetic acid group in the target compound may improve aqueous solubility compared to non-polar analogs, though this requires experimental validation.
  • Structural Optimization : Substituting the 4-chlorobenzyl group with bulkier or electron-donating groups (e.g., methoxy) could modulate selectivity, as seen in related dibenzodiazepines .

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